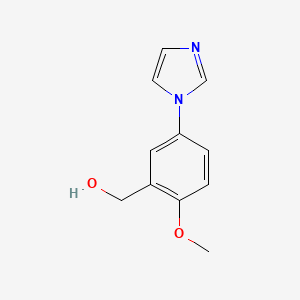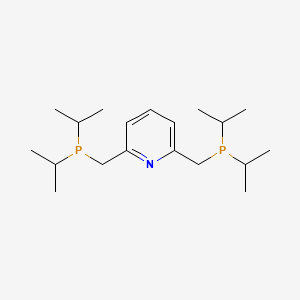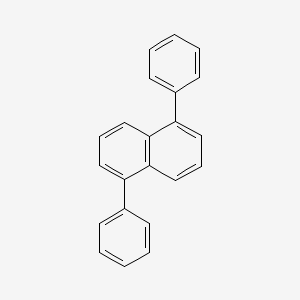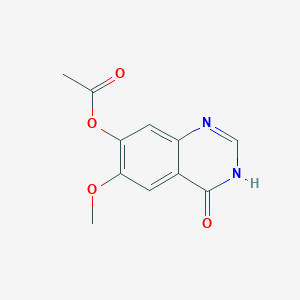
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE
概要
説明
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE is an organic compound with the molecular formula C11H10N2O4. It belongs to the quinazolinone family, which is known for its diverse biological activities. This compound is characterized by the presence of acetoxy and methoxy functional groups attached to a quinazolinone core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE typically involves the acetylation of 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions usually involve heating the mixture to a temperature of around 60-80°C for several hours to ensure complete acetylation .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE undergoes various chemical reactions, including:
Hydrolysis: The acetoxy group can be hydrolyzed to yield 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.
Oxidation: The methoxy group can be oxidized to form a corresponding quinone derivative.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions[][2].
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions[][2].
Major Products Formed
Hydrolysis: 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one.
Oxidation: Quinone derivatives.
Substitution: Various substituted quinazolinone derivatives[][2].
科学的研究の応用
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one
- 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one
- 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Uniqueness
6-METHOXY-4-OXO-3,4-DIHYDROQUINAZOLIN-7-YL ACETATE is unique due to the presence of both acetoxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The acetoxy group can be easily modified, making it a versatile intermediate for the synthesis of various derivatives .
特性
IUPAC Name |
(6-methoxy-4-oxo-3H-quinazolin-7-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-6(14)17-10-4-8-7(3-9(10)16-2)11(15)13-5-12-8/h3-5H,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNGEPOWQCFTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(=C1)N=CNC2=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179688-02-9 | |
| Record name | 7-Acetoxy-6-methoxy-3,4-dihydroquinazolin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179688-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

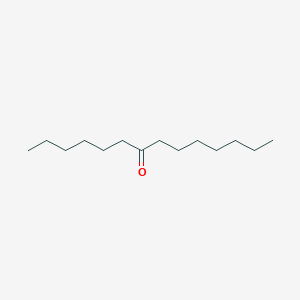
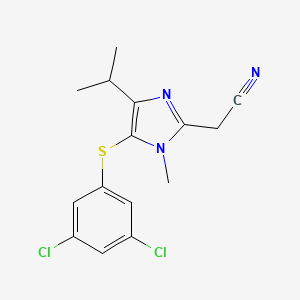
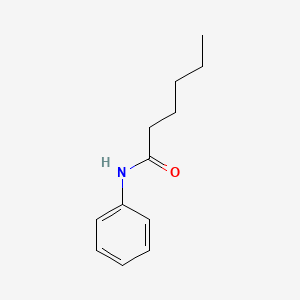
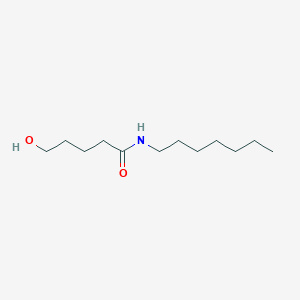

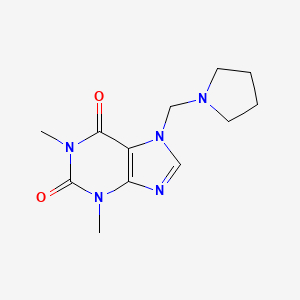

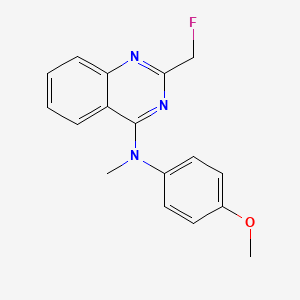
![2-Chloro-4-(4-methoxyphenyl)pyrido[2,3-B]pyrazin-3(4H)-one](/img/structure/B8749581.png)
